1,3-Bis[1-(benzylamino)-2,2,2-trichloroethyl]urea
Overview
Description
1,3-Bis[1-(benzylamino)-2,2,2-trichloroethyl]urea is a synthetic organic compound characterized by its unique structure, which includes two benzylamino groups and three trichloroethyl groups attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[1-(benzylamino)-2,2,2-trichloroethyl]urea typically involves the reaction of benzylamine with trichloroacetaldehyde to form the intermediate 1-(benzylamino)-2,2,2-trichloroethanol. This intermediate is then reacted with phosgene or a phosgene equivalent to produce the final urea derivative. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[1-(benzylamino)-2,2,2-trichloroethyl]urea can undergo various chemical reactions, including:
Oxidation: The benzylamino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The trichloroethyl groups can be reduced to form dichloroethyl or monochloroethyl derivatives.
Substitution: The chlorine atoms in the trichloroethyl groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylamino groups can yield nitroso or nitro derivatives, while reduction of the trichloroethyl groups can produce dichloroethyl or monochloroethyl derivatives.
Scientific Research Applications
1,3-Bis[1-(benzylamino)-2,2,2-trichloroethyl]urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-Bis[1-(benzylamino)-2,2,2-trichloroethyl]urea involves its interaction with specific molecular targets. The benzylamino groups can interact with enzymes or receptors, potentially inhibiting their activity. The trichloroethyl groups may also play a role in the compound’s biological activity by interacting with cellular membranes or proteins. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could modulate various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis[1-(benzylamino)-2,2,2-trichloroethyl]thiourea: Similar structure but with a thiourea backbone.
1,3-Bis[1-(benzylamino)-2,2,2-trichloroethyl]carbamate: Similar structure but with a carbamate backbone.
1,3-Bis[1-(benzylamino)-2,2,2-trichloroethyl]guanidine: Similar structure but with a guanidine backbone.
Uniqueness
1,3-Bis[1-(benzylamino)-2,2,2-trichloroethyl]urea is unique due to its specific combination of benzylamino and trichloroethyl groups attached to a urea backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1,3-bis[1-(benzylamino)-2,2,2-trichloroethyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl6N4O/c20-18(21,22)15(26-11-13-7-3-1-4-8-13)28-17(30)29-16(19(23,24)25)27-12-14-9-5-2-6-10-14/h1-10,15-16,26-27H,11-12H2,(H2,28,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPFCLPMXJQBHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C(Cl)(Cl)Cl)NC(=O)NC(C(Cl)(Cl)Cl)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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